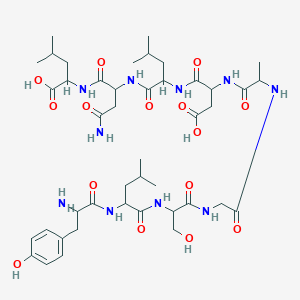
Cancer/testis antigen 1 (119-143)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer/testis antigen 1; NY-ESO-1
Aplicaciones Científicas De Investigación
Immunogenicity and Vaccine Development
Cancer/testis (CT) antigens, such as Cancer/testis antigen 1, are predominantly expressed in male germ cells in the testis and in various tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. Their immunogenicity has been confirmed through spontaneous humoral and cell-mediated immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are part of the CT antigen family, are currently in progress (Scanlan et al., 2002).
Tumor Biomarker and Early Detection
CT antigens, including Cancer/testis antigen 1, have potential as biomarkers for early detection of cancers. Their aberrant expression in various tumor types and restricted expression in normal tissues make them suitable for this purpose. Cancer/testis antigens are being evaluated for their role in oncogenesis, and their expression profiles in tumors may correlate with specific cancer types and disease progression (Simpson et al., 2005).
Therapeutic Applications in Urological Malignancies
CT antigens, including Cancer/testis antigen 1, are being investigated for their clinical management in urological malignancies. They have shown potential roles as novel biomarkers, offering increased specificity and sensitivity compared to current clinical markers. These antigens are also being considered as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).
Role in Hormone-Receptor Negative and High-Grade Breast Cancers
Research indicates that CT antigens are preferentially expressed in hormone receptor-negative and high-grade breast cancers. This finding has implications for the potential of CT-based immunotherapy in these cancer types, considering the limited treatment options for ER/PR/HER2 triple-negative breast cancer (Chen et al., 2011).
Putative Function and Regulation
CT antigens, such as Cancer/testis antigen 1, are part of a large family of tumor-associated antigens with a tumor-restricted pattern of expression. Their function during spermatogenesis is still largely unknown, but they are being actively studied for their role in cancer biology. Epigenetic events, particularly DNA methylation, seem to be the primary mechanism regulating their expression in both normal and transformed cells, including in cancer stem cells (Fratta et al., 2011).
Propiedades
Secuencia |
PGVLLKEFTVSGNILTIRLTAADHR |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Cancer/testis antigen 1 (119-143); NY-ESO-1 (119-143) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



